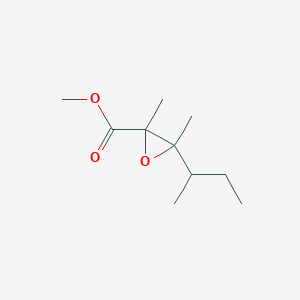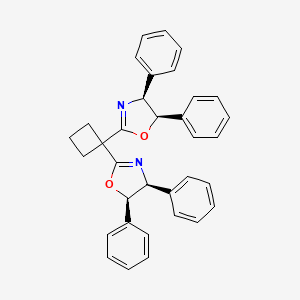
(4S,4'S,5R,5'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound with a unique cyclobutane core structure. This compound is of interest due to its potential applications in asymmetric synthesis and its ability to form stable complexes with various metal ions. The presence of oxazole rings and phenyl groups contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: The cyclobutane core can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of Oxazole Rings: The oxazole rings can be introduced via a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the phenyl groups or the oxazole rings, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl groups or oxazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles under conditions such as acidic or basic catalysis.
Major Products:
Oxidation Products: Oxazole N-oxides and other oxidized derivatives.
Reduction Products: Reduced phenyl groups or oxazole rings.
Substitution Products: Compounds with substituted phenyl groups or oxazole rings.
Chemistry:
Asymmetric Synthesis: The chiral nature of the compound makes it useful as a chiral ligand or catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Metal Complexation: The compound can form stable complexes with various metal ions, which can be used in catalysis or as materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe to study biological processes involving metal ions or chiral interactions.
Industry:
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: Its ability to form metal complexes can be exploited in industrial catalytic processes, improving efficiency and selectivity.
Mécanisme D'action
The mechanism of action of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as metal ions or biological molecules. The compound’s chiral nature allows it to selectively bind to specific enantiomers of target molecules, influencing their reactivity or biological activity. The oxazole rings and phenyl groups contribute to its binding affinity and stability, enabling it to form stable complexes or interact with biological targets effectively.
Comparaison Avec Des Composés Similaires
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure with thiazole rings instead of oxazole rings.
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydropyrazole): Similar structure with pyrazole rings instead of oxazole rings.
Uniqueness: The uniqueness of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its combination of a cyclobutane core with oxazole rings and phenyl groups. This combination imparts specific chemical and physical properties, such as stability, reactivity, and the ability to form stable complexes with metal ions. The chiral nature of the compound further enhances its utility in asymmetric synthesis and biological applications.
Propriétés
Formule moléculaire |
C34H30N2O2 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H30N2O2/c1-5-14-24(15-6-1)28-30(26-18-9-3-10-19-26)37-32(35-28)34(22-13-23-34)33-36-29(25-16-7-2-8-17-25)31(38-33)27-20-11-4-12-21-27/h1-12,14-21,28-31H,13,22-23H2/t28-,29-,30+,31+/m0/s1 |
Clé InChI |
LOSDBPFBRSDLIL-SYQUUIDJSA-N |
SMILES isomérique |
C1CC(C1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
C1CC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


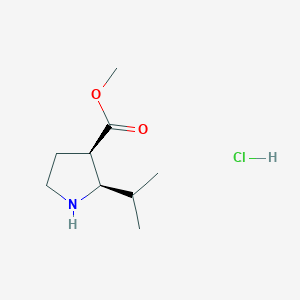
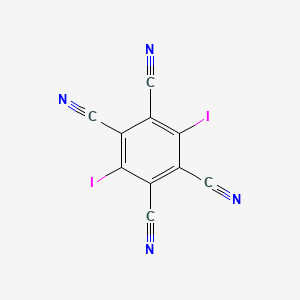
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
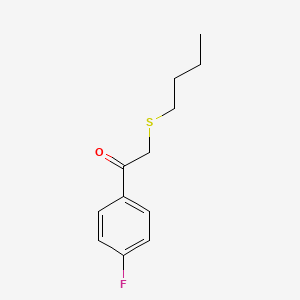
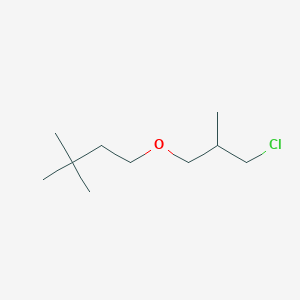
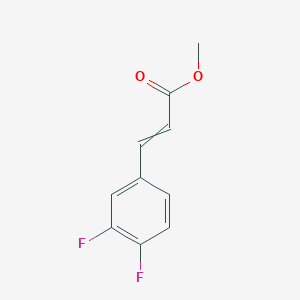
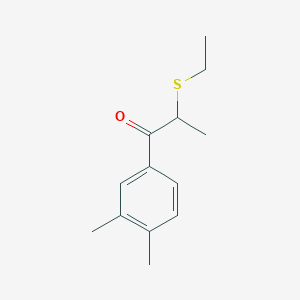

![4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13653437.png)
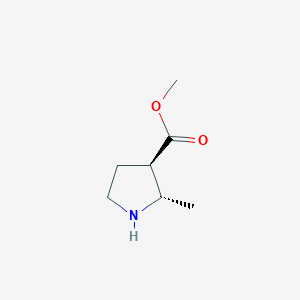
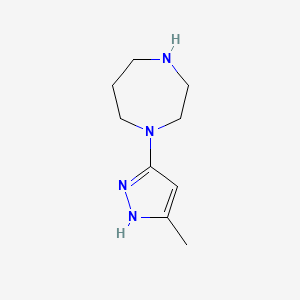
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
